molecular formula C18H20N2O2 B5459911 2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(3-methoxyphenyl)acetamide

2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(3-methoxyphenyl)acetamide

Cat. No.: B5459911
M. Wt: 296.4 g/mol
InChI Key: HKJRMOGVNNTONV-UHFFFAOYSA-N
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Description

2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(3-methoxyphenyl)acetamide is a synthetic organic compound known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine. Its structure includes a 3,4-dihydroisoquinoline ring, which plays a crucial role in its biochemical interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(3-methoxyphenyl)acetamide can be achieved via several routes, often involving the condensation of 3,4-dihydroisoquinoline with an appropriately substituted acetamide derivative. Typical reaction conditions include:

  • Solvent: Often conducted in anhydrous conditions using solvents like dichloromethane or tetrahydrofuran.

  • Catalysts: Common catalysts include Lewis acids such as aluminum chloride (AlCl3) or titanium tetrachloride (TiCl4).

  • Temperature: Generally, these reactions are carried out at temperatures ranging from room temperature to reflux conditions to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound might involve:

  • Batch Processes: Utilizing large reactors for scaling up the synthesis, ensuring consistent quality and yield.

  • Continuous Flow Processes: More advanced setups might employ continuous flow chemistry to enhance efficiency and safety, especially when handling large volumes of reactive intermediates.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, often leading to the formation of N-oxides when reacted with oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperoxybenzoic acid (m-CPBA).

  • Reduction: Reduction of the isoquinoline ring can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4).

  • Substitution: Substitution reactions, particularly electrophilic aromatic substitution, can occur on the phenyl ring when reacted with halogens or nitrating agents.

Common Reagents and Conditions:

  • Oxidation: Hydrogen peroxide (H2O2), m-chloroperoxybenzoic acid (m-CPBA)

  • Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

  • Substitution: Halogens (Br2, Cl2), nitrating agents (HNO3/H2SO4)

Major Products: The reactions typically yield products that maintain the core structure of the compound but with modified functional groups, enhancing its versatility for further applications.

Scientific Research Applications

2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(3-methoxyphenyl)acetamide has several applications:

  • Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals.

  • Biology: It serves as a probe for studying enzyme interactions and receptor binding due to its bioactive structure.

  • Medicine: Investigated for potential therapeutic properties, including analgesic and anti-inflammatory effects.

  • Industry: Utilized in the production of specialized chemical compounds and materials, benefiting from its unique reactivity and stability.

Mechanism of Action

Comparison with Other Compounds:

  • 2-(3,4-Dihydro-2(1H)-isoquinolinyl)acetamide: Lacks the methoxyphenyl group, resulting in different binding affinities and reactivity.

  • N-(3-methoxyphenyl)acetamide: Missing the isoquinoline moiety, affecting its biological activity and applications.

Unique Features:

  • The combination of the isoquinoline and methoxyphenyl groups provides a unique structural framework, enhancing its binding properties and reactivity, setting it apart from simpler analogs.

Comparison with Similar Compounds

  • 2-(3,4-Dihydro-2(1H)-isoquinolinyl)acetamide

  • N-(3-Methoxyphenyl)acetamide

  • 2-(Isoquinolinyl)-N-(phenyl)acetamide

By delving into its chemical properties, synthesis, and wide-ranging applications, we can appreciate the versatility and significance of 2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(3-methoxyphenyl)acetamide in scientific research and industry.

Properties

IUPAC Name

2-(3,4-dihydro-1H-isoquinolin-2-yl)-N-(3-methoxyphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O2/c1-22-17-8-4-7-16(11-17)19-18(21)13-20-10-9-14-5-2-3-6-15(14)12-20/h2-8,11H,9-10,12-13H2,1H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKJRMOGVNNTONV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)CN2CCC3=CC=CC=C3C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

42.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47199910
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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